molecular formula C27H31N3O3 B11195023 2-(1-methyl-2-(2-methyl-4-(phenylamino)-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione

2-(1-methyl-2-(2-methyl-4-(phenylamino)-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11195023
M. Wt: 445.6 g/mol
InChI Key: PSCGFZKDBAPWLN-UHFFFAOYSA-N
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Description

2-(1-methyl-2-(2-methyl-4-(phenylamino)-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a quinoline derivative and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-2-(2-methyl-4-(phenylamino)-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the phenylamino group. The final steps involve the formation of the isoindole ring and the coupling of the two main fragments under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-2-(2-methyl-4-(phenylamino)-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and isoindole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

2-(1-methyl-2-(2-methyl-4-(phenylamino)-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-2-(2-methyl-4-(phenylamino)-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.

    Isoindole Derivatives: Compounds with isoindole moieties, such as phthalimide and thalidomide.

Uniqueness

What sets 2-(1-methyl-2-(2-methyl-4-(phenylamino)-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione apart is its combined structure of quinoline and isoindole, which imparts unique chemical and biological properties

Properties

Molecular Formula

C27H31N3O3

Molecular Weight

445.6 g/mol

IUPAC Name

2-[1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C27H31N3O3/c1-17-16-23(28-19-10-4-3-5-11-19)22-14-8-9-15-24(22)29(17)25(31)18(2)30-26(32)20-12-6-7-13-21(20)27(30)33/h3-5,8-11,14-15,17-18,20-21,23,28H,6-7,12-13,16H2,1-2H3

InChI Key

PSCGFZKDBAPWLN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C(C)N3C(=O)C4CCCCC4C3=O)NC5=CC=CC=C5

Origin of Product

United States

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